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Abstract
SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12)

and CDK13. Beyond its kinase inhibition activity, SR-4835 functions as a molecular glue,

inducing the targeted degradation of Cyclin K, the regulatory partner of CDK12. This targeted

protein degradation is mediated by the recruitment of the DDB1-CUL4-RBX1 E3 ubiquitin

ligase complex to the CDK12-Cyclin K complex. This guide provides an in-depth overview of

the mechanism of action of SR-4835, focusing on Cyclin K degradation, and presents key

quantitative data and experimental methodologies for its study.

Introduction
Cyclin-dependent kinases (CDKs) are crucial regulators of cell cycle progression and

transcription.[1][2] CDK12, in complex with Cyclin K, plays a vital role in transcriptional

regulation by phosphorylating the C-terminal domain of RNA polymerase II, which is essential

for transcription elongation and co-transcriptional processing.[3][4][5] Dysregulation of CDK12

activity has been implicated in various cancers, making it an attractive therapeutic target.[3][6]

[7]

SR-4835 is a small molecule inhibitor that not only inhibits the kinase activity of CDK12 and

CDK13 but also uniquely promotes the proteasomal degradation of Cyclin K.[4][6] This dual

mechanism of action makes SR-4835 a valuable tool for studying CDK12 biology and a
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promising candidate for cancer therapy, particularly in triple-negative breast cancer.[1][8][9][10]

[11] This document serves as a technical resource for researchers interested in the molecular

mechanisms of SR-4835.

Mechanism of Action: A Molecular Glue for Cyclin K
Degradation
SR-4835 acts as a "molecular glue" to facilitate the interaction between the CDK12-Cyclin K

complex and the DDB1-CUL4-RBX1 (CRL4) E3 ubiquitin ligase complex.[4][5][6][12][13][14]

[15] This induced proximity leads to the ubiquitination and subsequent proteasomal

degradation of Cyclin K.[4][6][16] The benzimidazole side-chain of SR-4835 has been identified

as a critical component for this molecular glue activity.[4][5][6]

The proposed signaling pathway is as follows:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.cancer-research-network.com/2019/12/07/sr-4835-is-a-highly-selective-and-atp-competitive-dual-inhibitor-of-cdk12-cdk13/
https://www.selleckchem.com/products/sr-4835.html
https://aacrjournals.org/cancerdiscovery/article/9/12/1644/10414/CDK12-13-Inhibitor-SR-4835-Is-Active-in-Triple
https://pubmed.ncbi.nlm.nih.gov/31668947/
https://aacrjournals.org/cancerdiscovery/article-pdf/9/12/1644/1840442/1644a.pdf
https://www.benchchem.com/product/b15580120?utm_src=pdf-body
https://www.benchchem.com/product/b15580120?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38104154/
https://www.researchgate.net/publication/371194599_The_CDK12_inhibitor_SR-4835_functions_as_a_molecular_glue_that_promotes_cyclin_K_degradation_in_melanoma
https://www.researchgate.net/publication/376592268_The_CDK12_inhibitor_SR-4835_functions_as_a_molecular_glue_that_promotes_cyclin_K_degradation_in_melanoma
https://pubs.rsc.org/en/content/articlehtml/2025/cb/d4cb00190g
https://pubmed.ncbi.nlm.nih.gov/39450271/
https://www.biorxiv.org/content/10.1101/2023.05.30.542844v1.full-text
https://www.biorxiv.org/content/10.1101/2023.05.30.542844v1
https://pubmed.ncbi.nlm.nih.gov/38104154/
https://www.researchgate.net/publication/376592268_The_CDK12_inhibitor_SR-4835_functions_as_a_molecular_glue_that_promotes_cyclin_K_degradation_in_melanoma
https://pmc.ncbi.nlm.nih.gov/articles/PMC11494886/
https://www.benchchem.com/product/b15580120?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38104154/
https://www.researchgate.net/publication/371194599_The_CDK12_inhibitor_SR-4835_functions_as_a_molecular_glue_that_promotes_cyclin_K_degradation_in_melanoma
https://www.researchgate.net/publication/376592268_The_CDK12_inhibitor_SR-4835_functions_as_a_molecular_glue_that_promotes_cyclin_K_degradation_in_melanoma
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SR-4835 Action

CDK12/Cyclin K Complex

CRL4 E3 Ubiquitin Ligase

SR-4835

CDK12

binds to

Cyclin K

forms complex

DDB1

 recruits (mediated by SR-4835)

Proteasome

 targeted for degradation

CUL4

RBX1

 ubiquitinates

Ubiquitin

Click to download full resolution via product page

Caption: SR-4835 induced Cyclin K degradation pathway.
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Quantitative Data
The following tables summarize the key quantitative data associated with SR-4835's activity.

Parameter Value Target Assay Type Reference

IC₅₀ 99 nM CDK12
Cell-free kinase

assay
[8][17]

Kd 98 nM CDK12
Cell-free binding

assay
[8][17]

IC₅₀ 4.9 nM CDK13
Cell-free kinase

assay
[8]

Kd 4.9 nM CDK13
Cell-free binding

assay
[17]

EC₅₀ 100 nM
Ser2

Phosphorylation
In-Cell Western [1][9]

DC₅₀ ~90 nM
Cyclin K

Degradation
HiBiT assay [16]

Cell Line Condition Cyclin K Half-life Reference

A375 DMSO (Control) > 120 min [2]

A375 SR-4835 (1 µM) 47.8 min [2]

Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize

SR-4835.

In Vitro Kinase Assay
This assay measures the ability of SR-4835 to inhibit the kinase activity of CDK12/Cyclin K.
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Reagents

Protocol

Recombinant CDK12/CycK Incubate Enzyme + SR-4835

Substrate (e.g., pS7-CTD)

Add Substrate + [γ-³²P]ATP

[γ-³²P]ATP

SR-4835 (various conc.)

Kinase Reaction Stop Reaction Measure ³²P Incorporation

Click to download full resolution via product page

Caption: Workflow for an in vitro kinase assay.

Methodology:

Recombinant CDK12/Cyclin K is incubated with varying concentrations of SR-4835.[3]

The kinase reaction is initiated by the addition of a suitable substrate (e.g., a peptide

corresponding to the C-terminal domain of RNA Polymerase II) and [γ-³²P]ATP.[3]

The reaction is allowed to proceed for a defined period and then stopped.

The incorporation of ³²P into the substrate is quantified to determine the level of kinase

inhibition.[3]

Immunoblotting for Cyclin K Degradation
This method is used to visualize the reduction in Cyclin K protein levels upon SR-4835
treatment.

Methodology:
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Culture cells (e.g., A375 melanoma cells) to the desired confluency.

Treat cells with SR-4835 at various concentrations and for different durations. A vehicle

control (DMSO) should be included.

Lyse the cells and quantify the total protein concentration.

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with a primary antibody specific for Cyclin K.

Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the

protein bands using a suitable detection reagent.

A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Cycloheximide (CHX) Chase Assay
This assay is performed to determine the effect of SR-4835 on the stability of the Cyclin K

protein.
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Caption: Workflow for a cycloheximide chase assay.

Methodology:

Cells are treated with cycloheximide (CHX), a protein synthesis inhibitor, to block de novo

protein production.[2][6]

Concurrently, cells are treated with either SR-4835 or a vehicle control.[2][6]

Cell lysates are collected at various time points after treatment.[2][6]

Cyclin K protein levels at each time point are analyzed by immunoblotting.

The rate of Cyclin K degradation is determined by quantifying the band intensities, and the

protein half-life is calculated.[2]
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Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate the SR-4835-induced interaction between the CDK12-

Cyclin K complex and the DDB1-CUL4-RBX1 E3 ligase.

Methodology:

Treat cells with SR-4835 or a vehicle control.

Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

Incubate the cell lysate with an antibody targeting one of the proteins of interest (e.g., anti-

CDK12 or anti-DDB1).

Use protein A/G beads to pull down the antibody-protein complex.

Wash the beads to remove non-specific binding proteins.

Elute the protein complexes from the beads.

Analyze the eluted proteins by immunoblotting to detect the presence of the interacting

partners. An increase in the co-immunoprecipitated protein in the SR-4835 treated sample

indicates an induced interaction.[4][6]

Structure-Activity Relationship
The crystal structure of the ternary complex of DDB1, SR-4835, and the CDK12/CycK complex

has been solved, providing a structural basis for the molecular glue mechanism.[3][12][13][16]

[18] SR-4835 binds in the ATP-binding pocket of CDK12 and its 5,6-dichloro benzimidazole

moiety forms direct contacts with DDB1, bridging the interaction between the kinase and the E3

ligase component.[12][16] This structural understanding is crucial for the rational design of new

and more potent molecular glues targeting Cyclin K for degradation.[7][12][13]

Conclusion
SR-4835 represents a novel class of CDK12/13 inhibitors that function as molecular glues to

induce the degradation of Cyclin K. This dual mechanism of kinase inhibition and targeted

protein degradation provides a powerful tool for cancer therapy. The detailed experimental
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protocols and quantitative data presented in this guide offer a comprehensive resource for

researchers in the field of drug discovery and cancer biology to further explore the therapeutic

potential of SR-4835 and to design next-generation molecular glue degraders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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